
2,2'-Bipyridin-5-ylmethanamine
Overview
Description
2,2'-Bipyridin-5-ylmethanamine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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Biological Activity
2,2'-Bipyridin-5-ylmethanamine is an organic compound characterized by its bipyridine structure, consisting of two pyridine rings connected by a methylene group. With the molecular formula C₁₁H₁₁N₃ and a molecular weight of approximately 185.23 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including DNA, proteins, and metal ions. Research indicates that compounds with bipyridine structures exhibit significant biological activities such as:
- Antioxidant Activity : Compounds like this compound have shown potential in scavenging free radicals and reducing oxidative stress.
- Cytotoxicity : Studies have demonstrated that this compound exhibits selective cytotoxic effects against cancer cell lines while sparing normal cells.
- DNA Binding : The ability to bind to DNA suggests potential applications in cancer therapy by interfering with DNA replication and transcription.
The mechanisms through which this compound exerts its biological effects include:
- Metal Coordination : The nitrogen atoms in the bipyridine moiety can coordinate with metal ions, forming complexes that may enhance biological activity.
- DNA Interactions : Binding studies indicate groove binding to DNA, which can influence cellular processes such as replication and repair.
- Protein Interaction : The compound's interaction with proteins like bovine serum albumin (BSA) has been explored, revealing quenching effects on intrinsic fluorescence indicative of binding.
Case Studies
- Antioxidant Properties :
- Cytotoxicity Assessment :
- DNA Binding Studies :
Comparative Analysis
The following table summarizes the unique features and biological activities of this compound compared to related compounds:
Compound Name | Structure Similarity | Unique Features | Biological Activity |
---|---|---|---|
2,2'-Bipyridine | Contains two pyridine rings | Lacks amine functionality | Moderate antioxidant activity |
4,4'-Bipyridine | Similar bipyridine structure | More stable metal complexes | Limited cytotoxicity |
1,10-Phenanthroline | Contains three fused rings | Stronger chelating ability | High cytotoxicity |
2-Picoline | Single pyridine ring | Different reactivity profile | Minimal biological activity |
This compound | Two pyridine rings + amine | Enhanced reactivity and versatility | Significant antioxidant & cytotoxic activity |
Scientific Research Applications
Coordination Chemistry
BMA's ability to chelate metal ions has led to its exploration in coordination complexes. These complexes are crucial in various catalytic processes, including:
- Catalysis: BMA can stabilize different oxidation states of metals, which is essential for catalytic activity. Studies have shown that BMA forms stable complexes with lanthanides and transition metals, enhancing catalytic efficiency in reactions such as oxidation and reduction processes .
Material Science
The unique properties of BMA enable its use in developing functional materials:
- Luminescent Materials: Due to its bipyridine unit, BMA can participate in π-π stacking interactions, allowing for the self-assembly of ordered structures that exhibit luminescence .
- Electronic Properties: Researchers are investigating BMA's potential in creating materials with specific electronic and optical properties, which could lead to advancements in organic electronics .
Biological Applications
BMA and its derivatives have shown promise in medicinal chemistry:
- Cholinesterase Inhibitors: Compounds based on bipyridine structures have been explored for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. BMA derivatives exhibit significant biological activity, suggesting their potential as therapeutic agents .
Case Study 1: Catalytic Activity
A study investigated the catalytic properties of a palladium complex formed with BMA. The complex demonstrated high activity in C–C coupling reactions, showcasing BMA's ability to stabilize palladium in various oxidation states. The reaction conditions were optimized using spectroscopic techniques to analyze complex formation and stability constants .
Case Study 2: Anti-Alzheimer Activity
Research focused on synthesizing aryl-substituted derivatives of 2-aminopyridine highlighted the potential of BMA derivatives as inhibitors of AChE and BChE. The most potent derivative exhibited an IC50 value significantly lower than that of the standard drug donepezil, indicating superior efficacy . This study underscores the therapeutic potential of BMA derivatives in treating neurodegenerative diseases.
Comparative Analysis of Related Compounds
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2,2'-Bipyridine | Contains two pyridine rings | Commonly used as a ligand but lacks amine functionality |
4,4'-Bipyridine | Similar bipyridine structure | More stable metal complexes compared to 2,2'-bipyridine |
1,10-Phenanthroline | Contains three fused rings | Stronger chelating ability due to additional ring structure |
2-Picoline | Single pyridine ring | Different reactivity profile due to lack of bipyridine structure |
The unique combination of bipyridine and amine functionalities in BMA enhances its reactivity and versatility compared to related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2,2'-Bipyridin-5-ylmethanamine, and how can purity be ensured?
The synthesis of this compound typically involves coupling reactions between pyridine derivatives. For example, highlights the use of tosylation reactions to modify bipyridine frameworks, emphasizing the importance of controlled reaction conditions (e.g., temperature, catalyst loading). To ensure purity:
- Chromatographic purification : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures).
- Spectroscopic validation : Confirm purity via -NMR (absence of extraneous peaks) and high-resolution mass spectrometry (HRMS) .
- Crystallization : Recrystallization in ethanol or methanol can isolate high-purity crystals .
Q. What spectroscopic methods are most effective for characterizing this compound?
Key techniques include:
Method | Key Peaks/Features | Purpose |
---|---|---|
-NMR | Aromatic protons (δ 7.5–9.0 ppm), methylene protons (δ 3.5–4.0 ppm) | Confirm structure and substitution pattern |
-NMR | Pyridine carbons (δ 120–160 ppm), methylene carbon (δ 40–50 ppm) | Verify connectivity |
HRMS | Exact mass matching theoretical [M+H] (CHN: 172.0875) | Confirm molecular formula |
Infrared (IR) spectroscopy can also identify amine N–H stretches (~3300 cm) . |
Q. How should researchers handle safety risks associated with this compound?
Based on Safety Data Sheets (SDS):
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (no GHS classification but potential irritant).
- First aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .
Q. What solvent systems are recommended for purifying this compound?
- Non-polar solvents : Hexane or dichloromethane for initial extraction.
- Polar solvents : Ethyl acetate or methanol for crystallization.
- Avoid halogenated solvents if the compound exhibits instability under acidic conditions .
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound derivatives be resolved?
Contradictions (e.g., unexpected -NMR splitting patterns) often arise from:
- Tautomerism : Check for pH-dependent equilibria using DO exchange experiments.
- Impurity interference : Compare spectra with synthetic intermediates (e.g., unreacted starting materials).
- Dynamic effects : Perform variable-temperature NMR to detect conformational changes .
Q. What strategies optimize the synthesis of this compound metal complexes?
- Ligand design : Modify substituents (e.g., electron-withdrawing groups) to enhance metal-binding affinity (see for bipyridine ligand modifications).
- Reaction conditions : Use inert atmospheres (Ar/N) and anhydrous solvents to prevent oxidation.
- Characterization : Employ X-ray crystallography to confirm coordination geometry .
Q. How does pH affect the stability of this compound in aqueous solutions?
- Acidic conditions (pH < 3) : Protonation of the amine group may alter solubility.
- Basic conditions (pH > 10) : Risk of hydrolysis or oxidation; monitor via UV-Vis spectroscopy for degradation products.
- Buffered systems : Use phosphate buffer (pH 7.4) for biological studies .
Q. What computational methods validate the electronic properties of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict HOMO/LUMO energies.
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Charge distribution analysis : Use Natural Bond Orbital (NBO) analysis to assess resonance effects .
Q. How can researchers address discrepancies in reported catalytic activity of this compound-based catalysts?
- Control experiments : Compare performance under identical conditions (temperature, solvent, substrate ratio).
- Surface characterization : Use XPS or TEM to check for nanoparticle aggregation.
- Mechanistic studies : Employ isotopic labeling (e.g., ) to trace reaction pathways .
Properties
IUPAC Name |
(6-pyridin-2-ylpyridin-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSGCLPSBBEIKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432176 | |
Record name | 1-([2,2'-Bipyridin]-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220339-96-8 | |
Record name | 1-([2,2'-Bipyridin]-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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